2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide
Overview
Description
2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide is an organic compound that features a morpholine ring, a nitrobenzoyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-nitrobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzamide intermediate.
Final Assembly: The final compound is obtained by coupling the morpholine-substituted benzamide with 4-nitrobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Reduction: 2-morpholin-4-yl-5-[(4-aminobenzoyl)amino]benzamide.
Substitution: Various substituted morpholine derivatives depending on the substituent used.
Scientific Research Applications
2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide: Similar structure but with a different position of the nitro group.
2-amino-5-(4-morpholinyl)benzamide: Lacks the nitrobenzoyl group.
Uniqueness
2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide is unique due to the specific positioning of the nitrobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both the morpholine ring and the nitrobenzoyl group provides a distinct combination of properties that can be exploited in various applications.
Properties
IUPAC Name |
2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c19-17(23)15-11-13(3-6-16(15)21-7-9-27-10-8-21)20-18(24)12-1-4-14(5-2-12)22(25)26/h1-6,11H,7-10H2,(H2,19,23)(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUWSIPWBUQKSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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